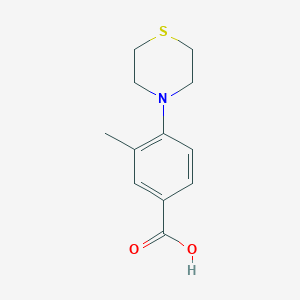

3-Methyl-4-(thiomorpholin-4-yl)benzoicacid

Description

Significance of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry and hold significant importance across various scientific disciplines. annexechem.compreprints.org As one of the simplest aromatic carboxylic acids, the benzoic acid scaffold is a precursor for the synthesis of a vast array of more complex molecules, including dyes, fragrances, and pharmaceutical compounds. annexechem.comresearchgate.net The presence of the carboxylic acid group provides a reactive handle for numerous chemical transformations, while the aromatic ring can be modified through electrophilic substitution reactions. annexechem.com

In medicinal chemistry, the benzoic acid moiety is a common feature in many bioactive compounds and approved drugs. preprints.orgresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. preprints.orgymerdigital.comnih.gov The ability of the carboxyl group to participate in hydrogen bonding and electrostatic interactions allows these molecules to bind effectively to biological targets such as enzymes and receptors. mdpi.com Furthermore, benzoic acid derivatives are found in numerous natural products, where they often play a crucial role in the molecule's biological function. preprints.orgresearchgate.net

Role of Substituted Thiomorpholine (B91149) Moieties in Organic Chemistry

Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. jchemrev.comresearchgate.net It is the sulfur analog of morpholine (B109124), and the replacement of the oxygen atom with sulfur imparts distinct physicochemical properties, such as increased lipophilicity and different hydrogen bonding capabilities. jchemrev.comresearchgate.net

The thiomorpholine moiety is incorporated into various active pharmaceutical ingredients due to its favorable pharmacological profile. acs.orgchemrxiv.org Substituted thiomorpholines have demonstrated a wide range of biological activities, including antimalarial, antibiotic, antioxidant, and hypolipidemic effects. acs.orgjchemrev.com The non-aromatic, flexible nature of the ring allows it to act as a versatile linker or substituent that can orient other functional groups for optimal interaction with biological targets. jchemrev.comresearchgate.net Its presence can enhance the metabolic stability and pharmacokinetic properties of a drug candidate. The nitrogen atom provides a point for substitution, allowing for the facile generation of diverse chemical libraries for screening and optimization. jchemrev.com

Structural Elucidation Challenges and Opportunities for 3-Methyl-4-(thiomorpholin-4-yl)benzoicacid

The definitive identification and characterization of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid would rely on a combination of modern spectroscopic and analytical techniques. While the structure is relatively complex, its elucidation presents both standard challenges and clear opportunities for detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be primary tools. The aromatic region of the ¹H NMR spectrum would show characteristic signals for the three adjacent protons on the benzene (B151609) ring, with their splitting patterns confirming the 1,2,4-substitution pattern. The methyl group would present a singlet, while the thiomorpholine ring would exhibit complex multiplets due to the diastereotopic nature of its methylene (B1212753) protons, potentially complicated by conformational exchange. 2D NMR techniques like COSY and HMBC would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity between the thiomorpholine nitrogen and the benzene ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in MS/MS experiments could provide further structural confirmation, showing characteristic losses of the carboxyl group or fragmentation of the thiomorpholine ring.

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. A broad absorption band in the 2500-3300 cm⁻¹ range would be characteristic of the O-H stretch of the carboxylic acid dimer, while a strong carbonyl (C=O) stretch would appear around 1700 cm⁻¹. researchgate.net

X-ray Crystallography: The ultimate confirmation of the three-dimensional structure would come from single-crystal X-ray diffraction. usm.eduresearchgate.net Obtaining suitable crystals could be a challenge, but a successful analysis would provide precise bond lengths, bond angles, and information on the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. mdpi.com

Overview of Research Paradigms for Complex Heterocyclic Carboxylic Acids

The investigation of complex molecules like 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, which combine heterocyclic and carboxylic acid features, follows established research paradigms in organic chemistry.

The typical research workflow begins with synthesis design and execution . The synthesis would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the C-N bond between the thiomorpholine ring and the substituted benzoic acid precursor. For instance, a common approach could involve the reaction of thiomorpholine with a suitably activated benzoic acid derivative, such as 4-fluoro-3-methylbenzoic acid.

Following synthesis, the next critical phase is purification and characterization . Purification is typically achieved through techniques like recrystallization or column chromatography to isolate the compound in high purity. Subsequently, the structural elucidation methods described in the previous section (NMR, MS, IR) are employed to confirm that the target molecule has been successfully synthesized. researchgate.net

Once the compound is synthesized and characterized, research may proceed to the evaluation of its properties . Depending on the research goals, this could involve studying its physicochemical properties (e.g., pKa, solubility, stability) or exploring its biological activity through in vitro screening assays. The design of such molecules is often guided by computational modeling and structure-activity relationship (SAR) studies to predict and optimize their desired properties. nih.govorganic-chemistry.org This iterative cycle of design, synthesis, and testing is a cornerstone of modern chemical and pharmaceutical research. nih.gov

Structure

3D Structure

Properties

CAS No. |

1341783-77-4 |

|---|---|

Molecular Formula |

C12H15NO2S |

Molecular Weight |

237.32 g/mol |

IUPAC Name |

3-methyl-4-thiomorpholin-4-ylbenzoic acid |

InChI |

InChI=1S/C12H15NO2S/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

InChI Key |

GHSPDGBFXVFFCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N2CCSCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Thiomorpholin 4 Yl Benzoicacid

Retrosynthetic Analysis of the 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid Scaffold

A retrosynthetic analysis of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid allows for the logical deconstruction of the molecule into simpler, commercially available starting materials. The primary disconnection points are the carbon-nitrogen bond of the thiomorpholine (B91149) moiety and the substituents on the benzoic acid ring.

Disconnection Strategies for the Thiomorpholine Moiety

The most logical disconnection is the C-N bond between the aromatic ring and the thiomorpholine heterocycle. This leads to two key precursors: a substituted benzoic acid and thiomorpholine. This disconnection can be achieved through two main synthetic strategies:

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of thiomorpholine with a benzoic acid derivative containing a good leaving group (such as fluorine or chlorine) at the C-4 position, activated by an electron-withdrawing group.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. wikipedia.orgnih.gov This strategy would involve the coupling of thiomorpholine with a halogenated benzoic acid derivative (typically bromo or iodo) in the presence of a palladium catalyst and a suitable ligand. nih.govyoutube.com

Approaches for Introducing the Methyl Group and Carboxylic Acid Functionality

The 3-methyl and 4-carboxylic acid groups on the benzene (B151609) ring can be introduced through several established synthetic routes. A common retrosynthetic approach involves a toluene (B28343) derivative as the starting material. The carboxylic acid can be formed by the oxidation of a methyl group or a formyl group. The relative positioning of the functional groups can be directed by the inherent directing effects of the substituents during electrophilic aromatic substitution reactions. For instance, a methyl group is an ortho-, para-director, which can be utilized to introduce a nitro group at the 4-position, which can then be converted to other functionalities.

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule relies on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

Synthesis of Substituted Benzoic Acid Intermediates

The primary precursor required is a 3-methyl-4-halobenzoic acid. Several synthetic routes are available for these intermediates, often starting from commercially available toluic acid or nitrotoluene derivatives.

A plausible route to 4-fluoro-3-methylbenzoic acid, a valuable precursor for SNAr reactions, can be envisioned starting from 3-methyl-4-nitrotoluene. The synthesis would involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the fluorine atom. Subsequent oxidation of the methyl group would yield the desired carboxylic acid. 4-Fluoro-3-methylbenzoic acid is a known versatile building block in the synthesis of active pharmaceutical ingredients. nbinno.comossila.com

Alternatively, 4-bromo-3-methylbenzoic acid can be synthesized from 3-methylbenzoic acid via electrophilic bromination. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity.

The synthesis of these precursors is summarized in the table below:

| Precursor | Starting Material | Key Reactions |

| 4-Fluoro-3-methylbenzoic acid | 3-Methyl-4-nitrotoluene | Nitro reduction, Sandmeyer reaction, Oxidation |

| 4-Bromo-3-methylbenzoic acid | 3-Methylbenzoic acid | Electrophilic bromination |

| 4-Chloro-3-methylbenzoic acid | 3-Methylbenzoic acid | Electrophilic chlorination |

Preparation of Thiomorpholine Precursors

Thiomorpholine is a commercially available reagent. However, for the purpose of a comprehensive synthetic discussion, its preparation is noteworthy. One common laboratory synthesis involves the reaction of bis(2-chloroethyl)amine (B1207034) with sodium sulfide. acs.org More recent and efficient methods, such as a telescoped photochemical thiol-ene/cyclization sequence in continuous flow, have also been developed. acs.orgnih.govnih.gov

Key Coupling and Cyclization Reactions

The final and crucial step in the synthesis of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid is the formation of the C-N bond between the thiomorpholine and the substituted benzoic acid precursor.

In a Nucleophilic Aromatic Substitution (SNAr) approach, 4-fluoro-3-methylbenzoic acid would be the preferred substrate due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack. The reaction would be carried out by treating the fluorobenzoic acid with thiomorpholine in the presence of a base, such as potassium carbonate or a non-nucleophilic organic base, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The carboxylic acid group may need to be protected as an ester during this step to prevent unwanted side reactions.

Alternatively, the Buchwald-Hartwig amination offers a versatile and widely applicable method. wikipedia.orgnih.govyoutube.com In this case, 4-bromo-3-methylbenzoic acid (or its ester) would be reacted with thiomorpholine. This palladium-catalyzed cross-coupling reaction requires a specific ligand to facilitate the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are commonly employed. A strong base, like sodium tert-butoxide or cesium carbonate, is also necessary. The reaction is typically performed in an inert solvent such as toluene or dioxane.

The choice between SNAr and Buchwald-Hartwig amination would depend on the availability of starting materials, functional group tolerance, and desired reaction scale.

Below is a table summarizing the key coupling reactions:

| Reaction | Benzoic Acid Precursor | Reagent | Key Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-3-methylbenzoic acid (or ester) | Thiomorpholine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO), Heat |

| Buchwald-Hartwig Amination | 4-Bromo-3-methylbenzoic acid (or ester) | Thiomorpholine | Pd catalyst, Phosphine ligand, Strong base (e.g., NaOtBu) |

Following the coupling reaction, if an ester protecting group was used, a final hydrolysis step under acidic or basic conditions would be required to yield the target compound, 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid.

Nucleophilic Substitution Reactions in the Formation of the Thiomorpholine-Aryl Bond

The crucial carbon-nitrogen (C-N) bond between the thiomorpholine and the benzoic acid backbone is typically formed through a nucleophilic substitution reaction. Two primary approaches are prevalent: classical nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

In a classical SNAr pathway, an aryl halide or sulfonate bearing strongly electron-withdrawing groups (e.g., a nitro or cyano group) ortho or para to the leaving group is reacted with thiomorpholine. The electron-withdrawing group is essential to activate the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex). For instance, a starting material like 4-fluoro-3-methylbenzonitrile (B66165) can react with thiomorpholine, where the fluorine atom is displaced by the secondary amine of the thiomorpholine. mdpi.com The reaction generally requires a base to deprotonate the thiomorpholine, enhancing its nucleophilicity, and is often conducted in a polar aprotic solvent.

More advanced and versatile methods for forming this C-N bond involve palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. libretexts.org This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle. nih.govresearchgate.net

Table 1: Comparison of Methods for Thiomorpholine-Aryl Bond Formation

| Method | Typical Substrate | Key Reagents | General Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical SNAr | Activated Aryl Halide (e.g., 4-fluoro-3-methylbenzonitrile) | Thiomorpholine, Base (e.g., K2CO3) | Polar aprotic solvent (e.g., DMSO, DMF), elevated temperature | Palladium-free, cost-effective for suitable substrates. | Requires strongly activated aryl halides; limited substrate scope. nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide or Triflate (e.g., 4-bromo-3-methylbenzoic acid ester) | Thiomorpholine, Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Anhydrous solvent (e.g., Toluene, Dioxane), inert atmosphere | Broad substrate scope, high functional group tolerance, milder conditions for some substrates. researchgate.netresearchgate.net | Cost of palladium and ligands, sensitivity to air and moisture. |

Regioselective Functionalization Strategies

Achieving the specific 1,2,4-trisubstitution pattern of 3-methyl-4-(thiomorpholin-4-yl)benzoic acid hinges on effective regioselective functionalization. The directing effects of the substituents on the benzene ring are paramount in guiding the incoming groups to the desired positions.

The synthesis typically starts with a disubstituted benzene derivative. For example, if the synthesis begins with 2-fluoro-4-nitrotoluene (B45272) or a similar compound, the positions of the methyl and nitro groups dictate the site of nucleophilic attack. In nucleophilic aromatic substitution, electron-withdrawing groups like the nitro group (-NO₂) are powerful ortho, para-directors for the incoming nucleophile. youtube.commsu.edu The fluorine atom at position 2 is ortho to the nitro group at position 4, making it highly activated and the prime site for substitution by thiomorpholine. The methyl group (-CH₃) at position 1 has a weaker electronic effect in SNAr but its steric bulk can also influence the reaction's regioselectivity. acs.org

Conversely, in electrophilic aromatic substitution reactions, which might be used to introduce one of the groups, a methyl group is an ortho, para-director, while a nitro group is a meta-director. chemguide.co.uk Synthetic chemists must devise a route that leverages these opposing directing effects to install the three substituents in the correct relative positions. A common strategy involves starting with a molecule where the key regiochemistry is already established, such as 4-fluoro-3-methylbenzonitrile. Here, the fluorine at C4 is activated by the para-cyano group, facilitating its displacement by thiomorpholine. The cyano group can later be converted to the carboxylic acid.

Carboxylation and Ester Hydrolysis Methodologies

The final step in the synthesis of 3-methyl-4-(thiomorpholin-4-yl)benzoic acid is typically the formation of the carboxylic acid moiety. This is often accomplished either by introducing a carboxyl group onto the aromatic ring (carboxylation) or, more commonly, by converting a precursor functional group, such as an ester or a nitrile, into a carboxylic acid.

Carboxylation: Direct carboxylation can be achieved on an appropriately halogenated precursor, such as 4-bromo-1-methyl-2-(thiomorpholin-4-yl)benzene. Modern methods often employ transition metal catalysis. For instance, nickel-catalyzed carboxylation of aryl halides using carbon dioxide (CO₂) as the carboxyl source is an emerging sustainable method. organic-chemistry.orgacs.org These reactions typically require a nickel catalyst, a reducing agent (like manganese powder), and proceed under an atmosphere of CO₂. nih.gov

Ester Hydrolysis: A more frequent strategy involves synthesizing an ester derivative of the target molecule, such as methyl 3-methyl-4-(thiomorpholin-4-yl)benzoate, and then hydrolyzing the ester to the carboxylic acid. This hydrolysis, also known as saponification, is typically performed under basic conditions, for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). organicchemistrytutor.commasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester's carbonyl carbon. organicchemistrytutor.com An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid. For sterically hindered esters, which can be resistant to hydrolysis, harsher conditions or alternative methods using non-aqueous solvent systems may be necessary to achieve high yields. arkat-usa.org

Nitrile Hydrolysis: If the synthesis proceeds via a nitrile intermediate, such as 3-methyl-4-(thiomorpholin-4-yl)benzonitrile, the cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, often requiring prolonged heating.

Table 2: Common Methods for Carboxylic Acid Formation

| Method | Precursor | Reagents | Typical Product | Key Features |

|---|---|---|---|---|

| Ester Hydrolysis (Saponification) | Ester (e.g., Methyl 3-methyl-4-(thiomorpholin-4-yl)benzoate) | 1. Base (e.g., NaOH, LiOH) in H2O/THF/MeOH 2. Acid (e.g., HCl) | Carboxylic Acid | Widely used, generally high yielding, reliable. masterorganicchemistry.com |

| Ni-Catalyzed Carboxylation | Aryl Halide (e.g., Aryl Chloride/Bromide) | Ni catalyst, Reducing Agent (e.g., Mn), CO2 | Carboxylic Acid | Direct incorporation of CO2, avoids precursor synthesis. organic-chemistry.orgacs.org |

| Nitrile Hydrolysis | Nitrile (e.g., 3-methyl-4-(thiomorpholin-4-yl)benzonitrile) | Strong Acid (e.g., H2SO4) or Base (e.g., NaOH), H2O, Heat | Carboxylic Acid | Useful if nitrile is a convenient synthetic intermediate. |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and yield of the synthesis of 3-methyl-4-(thiomorpholin-4-yl)benzoic acid, careful optimization of reaction parameters is essential, particularly for the key C-N bond-forming step. When employing the Buchwald-Hartwig amination, several factors can be tuned. nih.govwuxiapptec.com

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, dramatically influences reaction outcomes. wuxiapptec.com Sterically hindered and electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) have been developed to improve catalyst stability and activity, often leading to higher yields and allowing for lower catalyst loadings. nih.gov

Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be preferable, although this might require higher reaction temperatures. researchgate.netyoutube.com

Solvent: The reaction is typically performed in anhydrous, aprotic solvents like toluene, dioxane, or THF. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. researchgate.net

Temperature: Reaction temperatures often range from 80-110 °C. youtube.com The optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of the catalyst or reactants.

Systematic screening of these parameters through techniques like Design of Experiments (DoE) can identify the optimal combination to enhance the yield and purity of the product while minimizing reaction time and the formation of byproducts. researchgate.net

Development of Green Chemistry Approaches for Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for compounds like 3-methyl-4-(thiomorpholin-4-yl)benzoic acid. These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

For the C-N bond formation step, a significant advancement is the development of catalytic systems that can operate in more environmentally benign solvents, including water. acs.org Aqueous-phase Buchwald-Hartwig aminations have been developed, using specific ligands that promote catalysis in biphasic systems (e.g., 2-methyltetrahydrofuran/water), which simplifies product isolation and reduces reliance on volatile organic compounds. acs.org Furthermore, the use of aqueous ammonia (B1221849) as the nitrogen source in amination reactions represents a greener alternative to other ammonia surrogates. nih.govescholarship.orgorganic-chemistry.org

The development of metal-free amination reactions is another area of active research. rsc.orgresearchgate.net These methods avoid the cost and environmental concerns associated with heavy metals like palladium. Additionally, the use of renewable starting materials and catalysts derived from biomass is a long-term goal for sustainable chemical manufacturing. rsc.org For the carboxylation step, the use of CO₂, an abundant and non-toxic C1 source, is a prime example of a green chemistry approach, especially when coupled with efficient, non-toxic catalysts. springernature.com

Advanced Structural Characterization and Conformational Analysis of 3 Methyl 4 Thiomorpholin 4 Yl Benzoicacid

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

For 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, with the chemical formula C₁₂H₁₅NO₂S, the expected monoisotopic mass can be calculated with high precision. This experimental value would then be compared to the theoretical mass to confirm the elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed to generate the molecular ion, typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₂H₁₅NO₂S

| Ion Species | Theoretical Monoisotopic Mass (Da) |

|---|---|

| [M] | 237.08235 |

| [M+H]⁺ | 238.08963 |

| [M+Na]⁺ | 260.07157 |

The observation of an experimental mass that matches the theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula, a critical first step in its structural characterization.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to map out the carbon-hydrogen framework of the molecule.

For 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the thiomorpholine (B91149) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.

The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and the nature of the atoms they are bonded to.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (s, 1H) | 165 - 175 |

| Aromatic CH (ortho to COOH) | 7.8 - 8.0 (d, 1H) | 125 - 135 |

| Aromatic CH (meta to COOH) | 7.2 - 7.4 (dd, 1H) | 120 - 130 |

| Aromatic CH (ortho to Methyl) | 7.0 - 7.2 (d, 1H) | 115 - 125 |

| Thiomorpholine (-NCH₂) | 3.2 - 3.5 (t, 4H) | 50 - 60 |

| Thiomorpholine (-SCH₂) | 2.7 - 3.0 (t, 4H) | 25 - 35 |

| Methyl (-CH₃) | 2.2 - 2.5 (s, 3H) | 15 - 25 |

(s = singlet, d = doublet, dd = doublet of doublets, t = triplet)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show the coupling between the aromatic protons on the benzoic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is a crucial experiment for connecting the different fragments of the molecule, for example, showing a correlation from the methyl protons to the aromatic ring carbons, and from the thiomorpholine protons to the aromatic carbon at position 4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis, for instance, to determine the relative orientation of the thiomorpholine ring with respect to the benzoic acid moiety.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. Unlike solution NMR, which provides an average structure, ssNMR can provide information about the structure and dynamics of molecules in a crystalline or amorphous solid. For 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, ssNMR would be particularly valuable for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. Each polymorph would give a distinct ssNMR spectrum, allowing for their identification and characterization.

Vibrational Spectroscopy for Functional Group Identification and Interactions (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. The absorption of IR radiation or the scattering of laser light (Raman) excites molecular vibrations at specific frequencies, which are characteristic of the bonds and functional groups.

For 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, the IR and Raman spectra would be expected to show characteristic bands for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C=C and C-H stretching), the C-N and C-S bonds of the thiomorpholine ring, and the C-H bonds of the methyl group. The position and shape of these bands can be sensitive to intermolecular interactions, such as hydrogen bonding.

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Thiomorpholine | C-N stretch | 1180 - 1360 |

| Thiomorpholine | C-S stretch | 600 - 800 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms (including hydrogens) can be determined with high precision.

This technique would provide the exact bond lengths, bond angles, and torsion angles of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid. It would also reveal the conformation of the thiomorpholine ring (likely a chair conformation) and its orientation relative to the planar benzoic acid group. Furthermore, X-ray crystallography unambiguously determines the packing of the molecules in the crystal lattice, providing insights into the intermolecular forces that govern the solid-state structure.

The crystal structure obtained from X-ray diffraction would allow for a detailed analysis of the intermolecular interactions, particularly hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is expected to form robust hydrogen bonds. A common and predictable hydrogen bonding pattern for carboxylic acids is the formation of a centrosymmetric dimer, known as the carboxylic acid dimer synthon.

Beyond this primary interaction, other weaker interactions, such as C-H···O and C-H···π interactions, may also play a role in stabilizing the crystal packing. The identification and analysis of these interactions are crucial for understanding the supramolecular chemistry of the compound and for crystal engineering, where the goal is to design materials with specific properties based on predictable intermolecular interactions.

Conformational Analysis of the Thiomorpholine Ring

The six-membered thiomorpholine ring is a central feature of 3-methyl-4-(thiomorpholin-4-yl)benzoic acid. Due to the tetrahedral geometry of the carbon, nitrogen, and sulfur atoms, the ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The most stable conformation for the thiomorpholine ring, similar to cyclohexane (B81311) and morpholine (B109124), is generally the chair conformation.

In related thiomorpholine-containing compounds, such as 4-(4-nitrophenyl)thiomorpholine, X-ray crystallography has confirmed that the thiomorpholine ring adopts a low-energy chair conformation in the solid state. mdpi.com This chair form is the most thermodynamically stable arrangement, as it positions all substituents in either axial or equatorial positions, thereby minimizing unfavorable steric interactions.

The chair conformation of the thiomorpholine ring in 3-methyl-4-(thiomorpholin-4-yl)benzoic acid would involve the sulfur and nitrogen atoms being out of the plane formed by the four carbon atoms. The substituents on the ring carbons and the nitrogen atom can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The bulky 3-methyl-4-benzoic acid group attached to the nitrogen atom would preferentially occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the ring.

While the chair conformation is the most stable, other higher-energy conformations such as the boat and twist-boat are also possible. The boat conformation is generally a high-energy transition state between two chair forms. The twist-boat conformation is a local energy minimum but is typically less stable than the chair form. The energy difference between these conformations depends on the nature and position of the substituents on the ring.

Table 1: Possible Conformations of the Thiomorpholine Ring

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered arrangement of all C-H bonds, minimizing torsional strain. |

| Twist-Boat | Intermediate | Relieves some of the steric strain of the boat conformation. |

| Boat | Highest | Eclipsed C-H bonds on four of the carbons, leading to high torsional strain. |

Note: The relative energies are general trends and can be influenced by substitution.

Computational studies, such as Density Functional Theory (DFT) calculations, performed on similar molecules have shown that the chair conformation is indeed the global minimum on the potential energy surface. mdpi.com For 4-(4-nitrophenyl)thiomorpholine, DFT calculations indicated that in the gas phase, the substituent on the nitrogen occupies a quasi-equatorial position in the preferred chair conformation. mdpi.com A similar preference would be expected for the 3-methyl-4-benzoic acid substituent in the title compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Purity (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the stereochemical purity of chiral compounds. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule.

However, 3-methyl-4-(thiomorpholin-4-yl)benzoic acid, in its ground state, is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups) and lacks any other elements of chirality such as an axis or plane of chirality. The molecule possesses a plane of symmetry that bisects the thiomorpholine and benzoic acid rings.

Because the molecule is achiral, it will not exhibit a CD or ORD spectrum under normal conditions. Therefore, chiroptical spectroscopy is not applicable for determining its stereochemical purity, as there are no enantiomers or diastereomers to distinguish.

It is theoretically possible for the thiomorpholine ring to adopt chiral twist-boat conformations. However, these conformations are typically in rapid equilibrium with the more stable, achiral chair conformation at room temperature. The rapid interconversion between any transient chiral conformers would result in a racemic mixture on the spectroscopic timescale, leading to no net chiroptical signal.

For chiroptical techniques to be applicable, the molecule would need to be derivatized with a chiral auxiliary or studied in a chiral environment (e.g., a chiral solvent or bound to a chiral receptor). In such cases, an induced CD spectrum might be observed, which could provide information about the conformation of the molecule in that specific chiral environment. However, there is no information in the current literature to suggest such studies have been performed on 3-methyl-4-(thiomorpholin-4-yl)benzoic acid.

Computational and Theoretical Investigations of 3 Methyl 4 Thiomorpholin 4 Yl Benzoicacid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid. These calculations provide a detailed picture of the molecule's reactivity and electronic distribution.

Frontier Molecular Orbital Theory Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO signifies the ability to accept an electron, reflecting electrophilic character. youtube.com

For 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich thiomorpholine (B91149) ring and the benzoic acid moiety, particularly the oxygen atoms of the carboxyl group. The nitrogen and sulfur atoms of the thiomorpholine ring also contribute to the HOMO due to their lone pairs of electrons. The LUMO, conversely, is likely distributed over the aromatic ring and the carboxyl group, which can accept electron density. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

Note: The data in this table is illustrative and intended to represent typical values for a molecule of this type.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable technique for visualizing the charge distribution and predicting the reactive sites of a molecule. libretexts.org The MEP map displays regions of varying electrostatic potential on the electron density surface. wolfram.comchemrxiv.org Red-colored regions indicate negative potential, corresponding to areas with high electron density and susceptibility to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

In the case of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, the MEP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them potential sites for interaction with positive ions or hydrogen bond donors. The thiomorpholine ring, particularly the nitrogen and sulfur atoms, would also exhibit regions of negative potential. The hydrogen atom of the carboxylic acid group would be a site of high positive potential, indicating its acidic nature.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment.

Solvent Effects on Molecular Conformations

The conformation of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid can be significantly influenced by the solvent environment. researchgate.netrsc.org MD simulations in different solvents, such as water or organic solvents, can reveal how the molecule adapts its shape. In a polar solvent like water, the molecule is likely to adopt conformations that maximize the exposure of its polar groups (the carboxylic acid and the heteroatoms of the thiomorpholine ring) to the solvent, facilitating hydrogen bonding. In a nonpolar solvent, the molecule might fold to minimize the exposure of these polar groups. These simulations provide a detailed understanding of the conformational preferences that are crucial for its biological activity. researchgate.net

Dynamics of Intramolecular Interactions

MD simulations also allow for the study of the dynamics of intramolecular interactions, such as hydrogen bonds and van der Waals forces. For 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, intramolecular hydrogen bonding could potentially occur between the carboxylic acid group and the nitrogen or sulfur atom of the thiomorpholine ring, depending on the conformation. The flexibility of the thiomorpholine ring and its connection to the benzoic acid core can be analyzed to understand the range of accessible conformations and the energy barriers between them.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. samipubco.commdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Given the presence of the benzoic acid moiety, 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid could be investigated as a potential inhibitor of enzymes like cyclooxygenase (COX), which are known to bind acidic non-steroidal anti-inflammatory drugs (NSAIDs). Docking studies would involve placing the molecule into the active site of the COX enzyme and calculating the binding affinity.

Table 2: Illustrative Molecular Docking Results for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid with a Hypothetical Target Protein

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | A more negative value indicates a stronger predicted binding interaction between the ligand and the protein. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Amino acid residues in the protein's active site that are predicted to form significant interactions with the ligand. |

Note: The data in this table is illustrative and based on a hypothetical docking study.

Mechanistic Organic Chemistry and Reactivity of 3 Methyl 4 Thiomorpholin 4 Yl Benzoicacid

Reaction Mechanism Studies of Key Synthetic Steps

The synthesis of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid likely involves a nucleophilic aromatic substitution reaction as a key step. A plausible synthetic route would involve the reaction of a 4-halo-3-methylbenzoic acid derivative (e.g., 4-fluoro- (B1141089) or 4-chloro-3-methylbenzoic acid) with thiomorpholine (B91149).

The mechanism of this nucleophilic aromatic substitution (SNAr) would proceed as follows:

Nucleophilic Attack: The nitrogen atom of the thiomorpholine ring, acting as a nucleophile, attacks the carbon atom bearing the halogen group on the benzoic acid ring. This is typically the rate-determining step. The presence of the electron-withdrawing carboxylic acid group (or its ester form) para to the halogen activates the ring towards nucleophilic attack.

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the carboxylate group.

Departure of the Leaving Group: The halide ion (e.g., F⁻ or Cl⁻) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product.

Analogous synthetic strategies have been reported for related compounds. For instance, the synthesis of various 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives involves the reaction of a substituted benzene (B151609) with morpholine (B109124). mdpi.com Similarly, the synthesis of other benzoic acid derivatives utilizes nucleophilic substitution reactions on a halogenated benzoic acid precursor. google.com

Investigation of Intermediates and Transition States

The transition state for the formation of the Meisenheimer complex would involve the partial formation of the new carbon-nitrogen bond and partial breaking of the aromatic π-system. The energy of this transition state is a critical factor in determining the reaction kinetics.

In the synthesis of other complex heterocyclic compounds, such as quinazolinones from anthranilic acid derivatives, various intermediates are formed, including N-acylated and cyclized structures. researchgate.netresearchgate.net These examples highlight the commonality of stable intermediates in the synthesis of complex organic molecules.

Photochemical Reactivity and Stability Studies

The photochemical reactivity of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid is expected to be influenced by both the benzoic acid and the thiomorpholine moieties. Benzoic acid and its derivatives are known to absorb UV radiation. researchgate.net This absorption can lead to photochemical reactions, although benzoic acid itself is relatively stable. umich.edu

The thiomorpholine part of the molecule introduces a sulfur atom, which can influence its photochemical behavior. Thiol-ene reactions, which involve the addition of a thiol to an alkene, can be initiated by light, suggesting that the C-S bonds in the thiomorpholine ring could be susceptible to photochemical cleavage. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govnih.gov

Studies on the photostability of new drug substances and products are crucial and are guided by international standards. europa.eu In general, the presence of heteroatoms and aromatic systems can lead to complex photochemical pathways, including photo-oxidation, photo-reduction, and photo-fragmentation. For instance, the photodegradation of fenofibrate, a complex benzoic acid derivative, leads to the formation of a perbenzoic acid derivative. nih.gov

Based on the available information for related structures, the photochemical stability of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid would need to be experimentally determined. The following table summarizes the potential photochemical reactivity based on its constituent parts.

| Molecular Moiety | Potential Photochemical Reactivity |

| Benzoic Acid | UV absorption, potential for decarboxylation or reaction with other molecules upon excitation. researchgate.netnih.gov |

| Thiomorpholine | Potential for C-S bond cleavage, photo-oxidation of the sulfur atom. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govnih.gov |

Thermal Degradation Pathways under Controlled Conditions

The thermal stability and degradation pathways of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid are also of significant interest. Studies on the thermal decomposition of carboxylic acids have shown that decarboxylation is a common degradation pathway at elevated temperatures. researchgate.netepa.govnih.gov

For aromatic carboxylic acids, the stability can be quite high. Benzoic acid itself shows negligible degradation after one hour at 350°C. researchgate.netepa.gov However, the presence of substituents can influence the degradation temperature and products. The degradation of benzoic acid derivatives in subcritical water has been shown to proceed via decarboxylation to form the corresponding substituted benzene. nih.gov

The thiomorpholine moiety may also influence the thermal degradation profile. The C-N and C-S bonds within the thiomorpholine ring could be susceptible to thermal cleavage. The thermal decomposition of nitrogen-rich heterocyclic esters has been studied, showing multi-step degradation processes. nih.gov

A plausible thermal degradation pathway for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid under controlled conditions could involve initial decarboxylation to form 2-methyl-1-(thiomorpholin-4-yl)benzene, followed by further degradation of the thiomorpholine ring at higher temperatures.

The following table outlines the likely thermal degradation behavior based on studies of related compounds.

| Temperature Range | Potential Degradation Pathway | Primary Products |

| 250-350°C | Decarboxylation of the benzoic acid moiety. researchgate.netepa.govnih.gov | 2-methyl-1-(thiomorpholin-4-yl)benzene, Carbon Dioxide |

| > 350°C | Cleavage of the thiomorpholine ring. nih.gov | Various smaller organic fragments containing nitrogen and sulfur. |

It is important to note that the actual degradation pathways and the temperatures at which they occur would need to be determined through experimental techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the evolved gases.

Structure Activity Relationship Sar Studies of 3 Methyl 4 Thiomorpholin 4 Yl Benzoicacid Analogues

Design Principles for Systematic Structural Modification

The systematic structural modification of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid analogues is guided by established principles of medicinal chemistry. These principles involve the targeted alteration of different parts of the molecule to probe their influence on biological activity.

Variation of Substituents on the Benzoic Acid Ring

The benzoic acid ring of the lead compound offers multiple positions for substitution, allowing for a thorough investigation of how different functional groups impact the molecule's interaction with its biological target. The nature, size, and position of these substituents can profoundly affect the compound's electronic and steric properties.

For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the acidity of the carboxylic acid and the electron density of the aromatic ring. This, in turn, can influence ionic interactions and hydrogen bonding with the target protein. The position of the substituent is also crucial. For example, an ortho-substituent, such as the methyl group in the parent compound, can induce a "steric inhibition of resonance," forcing the carboxyl group out of the plane of the benzene (B151609) ring. wikipedia.orgquora.comstackexchange.com This can increase the acidity of the carboxylic acid, a phenomenon known as the "ortho effect," which may enhance binding to certain biological targets. wikipedia.orgquora.comkhanacademy.org

Systematic SAR studies would involve synthesizing a matrix of analogues with varying substituents at the ortho, meta, and para positions relative to the carboxylic acid. The following table illustrates a hypothetical set of such variations and their potential impact on activity.

| Substituent (Position) | Electronic Effect | Steric Effect | Potential Impact on Activity |

|---|---|---|---|

| -CH3 (ortho) | Electron-donating (weak) | Moderate | May enhance activity through the ortho effect, increasing acidity. |

| -Cl (meta) | Electron-withdrawing | Small | Could increase potency by forming halogen bonds or altering electronic interactions. |

| -OCH3 (para) | Electron-donating | Moderate | May decrease acidity but could introduce favorable hydrogen bond accepting capabilities. |

| -NO2 (para) | Strongly electron-withdrawing | Moderate | Significantly increases acidity, potentially leading to stronger ionic interactions. |

Modifications of the Thiomorpholine (B91149) Ring System (e.g., oxidation to sulfoxide (B87167)/sulfone)

The thiomorpholine ring is another key area for structural modification. jchemrev.comresearchgate.net Its non-aromatic, saturated nature allows for conformational flexibility, which can be crucial for optimal binding to a target. Modifications to this ring can alter its size, shape, and polarity.

A common and important modification is the oxidation of the sulfur atom to a sulfoxide (S=O) or a sulfone (SO₂). jchemrev.com These modifications have several significant consequences:

Increased Polarity and Hydrogen Bonding Capacity: The introduction of oxygen atoms increases the polarity of the thiomorpholine ring and provides additional hydrogen bond acceptors. This can lead to new or stronger interactions with the biological target.

Chirality: The oxidation to a sulfoxide introduces a chiral center at the sulfur atom, allowing for the synthesis and evaluation of individual enantiomers which may exhibit different biological activities.

SAR studies have shown that in some classes of compounds, such as certain antibacterial agents, the oxidation of the thiomorpholine ring to the S-oxide or S,S-dioxide can lead to enhanced potency. jchemrev.com

| Modification | Key Change | Potential Impact on Activity |

|---|---|---|

| Thiomorpholine (S) | Baseline | Provides a flexible, lipophilic moiety. |

| Thiomorpholine S-oxide (SO) | Increased polarity, H-bond acceptor, chiral center | May enhance activity through new polar interactions; stereospecific activity possible. |

| Thiomorpholine S,S-dioxide (SO2) | Further increased polarity, two H-bond acceptors | Could further enhance activity through stronger polar interactions. |

Exploration of Linker Chemistry

While the parent compound has a direct linkage between the thiomorpholine nitrogen and the benzoic acid ring, the introduction of a linker group can provide a means to explore a larger chemical space and optimize the spatial relationship between these two key pharmacophoric elements. A linker can:

Alter the distance and orientation between the thiomorpholine and benzoic acid moieties, which can be critical for aligning with binding pockets in a target protein.

Introduce new functional groups that can form additional interactions with the target.

Examples of linkers that could be explored include short alkyl chains, amides, or other small heterocyclic rings. The choice of linker would depend on the desired properties and the structural hypothesis being tested.

Impact of Electronic and Steric Effects on Molecular Interactions

The biological activity of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid analogues is intricately linked to their electronic and steric properties, which govern their molecular interactions with the target.

Electronic effects , arising from the distribution of electrons within the molecule, are crucial for interactions such as hydrogen bonds, ionic bonds, and aromatic interactions. As discussed, substituents on the benzoic acid ring can significantly alter the acidity of the carboxylic acid. Electron-withdrawing groups generally increase acidity, which can lead to stronger ionic interactions with positively charged residues (e.g., lysine (B10760008) or arginine) in a binding site. Conversely, electron-donating groups can decrease acidity but may enhance other types of interactions.

Steric effects relate to the size and shape of the molecule and its substituents. The "ortho effect" is a prime example of a steric effect influencing electronic properties. wikipedia.orgstackexchange.comkhanacademy.orgrsc.org The steric bulk of the ortho-methyl group can force the carboxylic acid group to twist out of the plane of the benzene ring, disrupting resonance and increasing its acidity. wikipedia.orgstackexchange.com Steric hindrance can also play a direct role in binding by either preventing the molecule from adopting an optimal conformation for binding or, conversely, by promoting a conformation that fits snugly into a binding pocket. The size and shape of substituents on both the benzoic acid and thiomorpholine rings will dictate the accessible conformations and the potential for steric clashes with the target protein.

Conformational Flexibility and its Influence on Activity Profiles

The conformational flexibility of the thiomorpholine ring and the rotational freedom around the single bonds connecting the different parts of the molecule are critical determinants of biological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is often a prerequisite for high-affinity binding.

Pharmacophore Elucidation for Thiomorpholine-Benzoic Acid Scaffolds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. dovepress.comunina.itnih.gov For the thiomorpholine-benzoic acid scaffold, a pharmacophore model would likely include features such as:

A hydrogen bond acceptor (the carboxylic acid oxygen atoms).

A negatively ionizable feature (the carboxylic acid).

A hydrophobic/aromatic region (the benzene ring).

A hydrogen bond acceptor (potentially the sulfur or oxygen in oxidized analogues).

Excluded volumes that define the steric boundaries of the binding site.

By comparing the structures of active and inactive analogues, a pharmacophore model can be developed and refined. dovepress.com This model can then be used to virtually screen large compound libraries to identify new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. dovepress.com It also provides a framework for the rational design of new analogues with improved activity. The thiomorpholine and morpholine (B109124) moieties are considered "privileged scaffolds" in medicinal chemistry precisely because they are frequently key components of pharmacophores for a wide range of biological targets. jchemrev.comresearchgate.netresearchgate.nete3s-conferences.orge3s-conferences.orgjchemrev.com

Advanced Derivatization and Functionalization Strategies for 3 Methyl 4 Thiomorpholin 4 Yl Benzoicacid

Synthesis of Conjugates and Pro-derivatives

The carboxylic acid moiety of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid is the primary handle for creating conjugates and pro-derivatives. These modifications are typically pursued to enhance solubility, improve pharmacokinetic profiles, or achieve targeted delivery.

Conjugate Synthesis: Conjugation to biomolecules or polymers is generally achieved through amide bond formation. The carboxylic acid can be activated using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to react with amines on a target molecule (e.g., peptides, proteins).

Pro-derivative Strategies: Esterification of the carboxylic acid is a common pro-derivative strategy. For instance, creating an amino acid ester could enhance absorption via amino acid transporters. The synthesis would involve protecting the amino acid, coupling it to the benzoic acid, and subsequent deprotection. While specific examples for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid are not published, the general approach is well-established for improving the oral bioavailability of parent drugs.

| Pro-derivative Type | Potential Conjugate Partner | Coupling Chemistry | Potential Advantage |

| Ester Prodrug | Amino Acid (e.g., L-alanine) | Carbodiimide coupling | Improved oral bioavailability |

| Amide Prodrug | Glucosamine | Active ester formation | Targeted delivery |

| Phosphate Prodrug | N/A (modification of a distal group) | Phosphoramidite chemistry | Increased water solubility |

Introduction of Reporter Groups for Chemical Biology Studies

To study the biological interactions and localization of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, reporter groups such as fluorescent dyes, biotin, or clickable handles (alkynes, azides) can be introduced. The carboxylic acid is the most direct site for attachment.

A common strategy involves synthesizing an amino-functionalized reporter group and coupling it to the benzoic acid via amidation. Alternatively, a linker with orthogonal functionalities can be used to provide spatial separation between the compound and the reporter. For example, a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine could be coupled to the acid, and the other end of the PEG linker could be functionalized with a fluorophore.

| Reporter Group | Attachment Strategy | Linker Example | Application |

| Fluorescent Dye (e.g., Fluorescein) | Amide bond formation | Amino-PEG-NHS ester | Cellular imaging |

| Biotin | Amide bond formation | Ethylenediamine | Affinity purification of targets |

| Alkyne (for click chemistry) | Ester or amide bond | Propargylamine | Bioorthogonal labeling |

Exploration of C-H Activation and Late-Stage Functionalization

Late-stage functionalization (LSF) via C-H activation offers a powerful method to create structural diversity from a common core, avoiding de novo synthesis for each analog. wikipedia.orgnih.gov The aromatic ring of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid presents several C-H bonds amenable to this approach.

The carboxylic acid group can act as an endogenous directing group for ortho C-H functionalization using transition metal catalysts like palladium or rhodium. mdpi.comnih.govnih.govacs.org This would enable the introduction of various functional groups at the position ortho to the carboxylate. The thiomorpholine (B91149) and methyl groups also exert electronic and steric influences on the regioselectivity of these reactions. mdpi.com

| C-H Activation Strategy | Potential Catalyst | Target Position | Introduced Group |

| Carboxylate-directed ortho-arylation | Pd(OAc)₂ | C5-position | Aryl group |

| Rhodium-catalyzed annulation | [RhCp*Cl₂]₂ | C5-position | Part of a new fused ring |

| Non-directed radical functionalization | Photoredox catalyst | Multiple positions | Trifluoromethyl group |

Polymer-Supported Synthesis Approaches for Analog Libraries

Polymer-supported synthesis is a high-throughput strategy for generating libraries of analogs for structure-activity relationship (SAR) studies. The carboxylic acid function of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid allows for its immobilization on a solid support.

The compound can be attached to a resin, such as Wang or Rink amide resin, via an ester or amide linkage. Once anchored, the remaining functionalities of the molecule can be modified. For instance, if suitable precursors are used, modifications could be attempted on the thiomorpholine ring. Finally, cleavage from the resin would release a library of analogs. This approach has been successfully used for the synthesis of libraries of other heterocyclic compounds.

| Resin Type | Linkage | Diversification Point | Cleavage Condition |

| Wang Resin | Ester | Aromatic Ring (e.g., via C-H activation) | Trifluoroacetic acid (TFA) |

| Rink Amide Resin | Amide | Thiomorpholine (if modifiable precursor is used) | Trifluoroacetic acid (TFA) |

| Merrifield Resin | Benzyl Ester | Aromatic Ring (e.g., via nitration/reduction/acylation) | HF or TFMSA |

Molecular Interactions and Biological Target Engagement Studies in Vitro / in Silico

High-Throughput Screening for Identification of Biological Targets

High-throughput screening (HTS) is a critical first step in drug discovery to identify the biological targets of a novel compound. This process involves testing a compound like 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid against a large number of biological assays, often in a miniaturized and automated format. The goal is to observe any significant biological response, which would indicate a potential interaction with a specific protein or pathway. At present, there are no published results from HTS assays specifically involving 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid.

In Vitro Enzyme Inhibition and Activation Assays

Once a potential target is identified, in vitro enzyme assays are employed to quantify the compound's effect on enzyme activity. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

To understand the mechanism of inhibition or activation, kinetic studies are performed. These experiments vary the concentrations of both the substrate and the compound to determine how it affects the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). This information helps to classify the compound as a competitive, non-competitive, uncompetitive, or mixed inhibitor. For 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, such kinetic characterization studies have not been reported.

The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a more absolute measure of binding affinity. There is currently no available data on the IC50 or Ki values for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid against any specific enzyme.

Table 1: Hypothetical IC50 and Ki Values for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid This table is for illustrative purposes only, as no experimental data has been found.

| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| Not Determined | N/A | N/A | N/A |

Receptor Binding Assays and Ligand-Binding Studies

If HTS suggests that 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid may interact with a cell surface or nuclear receptor, receptor binding assays would be conducted. These assays use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand is measured, providing information about its binding affinity. No such studies have been published for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid.

Protein-Ligand Interaction Mapping (e.g., using chemical proteomics, crystallography of complexes)

To visualize the interaction between a compound and its protein target at the atomic level, techniques like X-ray crystallography or cryo-electron microscopy can be used. These methods can reveal the precise binding site and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Chemical proteomics is another approach that can be used to identify the cellular targets of a compound by using chemical probes to capture and identify binding partners from cell lysates. No structural biology or chemical proteomics data is currently available for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid.

Investigation of Molecular Mechanisms of Action in Cell-Free Systems or Cell Lines (excluding clinical data)

To understand the downstream cellular effects of a compound's interaction with its target, a variety of in vitro studies in cell-free systems or cultured cell lines are performed. These can include assays to measure changes in second messenger levels, gene expression, protein phosphorylation, or cell viability. Such mechanistic studies are essential for validating the compound's mode of action and its potential as a therapeutic agent. As of now, there are no reports detailing the molecular mechanism of action for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid in any cell-free or cell-based assay.

Cellular Target Engagement Assays (e.g., thermal shift assays, cellular thermal shift assays)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound interacts with its intended target within the complex environment of a living cell. nih.govnih.gov The principle of CETSA is based on the ligand-induced stabilization of a target protein. When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation.

A typical CETSA experiment would involve treating intact cells with 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, followed by heating the cells to various temperatures. The aggregated proteins are then separated from the soluble proteins, and the amount of the target protein remaining in the soluble fraction is quantified, often by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

While no CETSA data is currently available for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, the general applicability of this technique is well-established for a wide range of small molecules and protein targets. researchgate.netbiorxiv.orgcetsa.org The data from such an assay could be presented as follows:

Table 1: Hypothetical Cellular Thermal Shift Assay Data for a Target Protein with 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid

| Treatment | Temperature (°C) | Soluble Target Protein (Relative Units) |

| Vehicle | 45 | 100 |

| Vehicle | 50 | 85 |

| Vehicle | 55 | 50 |

| Vehicle | 60 | 20 |

| Vehicle | 65 | 5 |

| Compound | 45 | 100 |

| Compound | 50 | 95 |

| Compound | 55 | 80 |

| Compound | 60 | 60 |

| Compound | 65 | 30 |

This table is illustrative and does not represent actual experimental data.

Pathway Analysis through Molecular Probes

Once a biological target for 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid has been identified and validated, the compound itself could potentially be used as a molecular probe to investigate the biological pathways in which the target protein is involved. By observing the downstream cellular effects of target engagement by the compound, researchers can gain a deeper understanding of the target's function and the broader consequences of its modulation.

For example, if 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid were found to inhibit a specific kinase, it could be used to study the signaling pathways regulated by that kinase. This would involve treating cells with the compound and then using techniques such as transcriptomics, proteomics, or phosphoproteomics to analyze the resulting changes in gene expression, protein abundance, or protein phosphorylation.

The development of a selective and well-characterized molecular probe is a crucial step in chemical biology for dissecting complex cellular processes. However, without initial data on the biological targets of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, its application as a molecular probe remains a prospective endeavor.

Future Perspectives and Emerging Research Avenues for 3 Methyl 4 Thiomorpholin 4 Yl Benzoicacid Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry is a significant driver in modern organic synthesis. Future research will likely focus on developing more sustainable and efficient methods for synthesizing 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid. This could involve exploring catalytic systems that minimize waste, utilize less hazardous solvents, and operate at lower temperatures and pressures. For instance, moving away from traditional multi-step syntheses, which may involve stoichiometric reagents and harsh reaction conditions, towards streamlined processes is a key goal. Research could investigate the use of flow chemistry, which offers advantages in terms of safety, scalability, and reaction control, potentially leading to higher yields and purity. The principles of atom economy will be central, aiming to incorporate the maximum number of atoms from the reactants into the final product.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can be employed to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid. By analyzing vast datasets of chemical structures and their associated properties, AI algorithms can identify promising candidates for synthesis and experimental testing, thereby accelerating the research and development process. osti.gov Generative models, a subset of AI, can even propose entirely new molecular structures with desired characteristics, opening up new avenues for innovation. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods in the laboratory.

Exploration of Advanced Spectroscopic Techniques for Real-Time Analysis

A deeper understanding of the behavior of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid in various environments necessitates the use of advanced spectroscopic techniques. Future studies could employ methods such as in-situ NMR spectroscopy or time-resolved fluorescence spectroscopy to monitor the compound's interactions with biological targets or its role in chemical reactions in real-time. Such techniques can provide invaluable kinetic and mechanistic data that is often inaccessible through conventional analytical methods. Furthermore, advanced mass spectrometry techniques can aid in the characterization of metabolites and degradation products, offering insights into the compound's metabolic fate and stability.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, a systems biology approach will be indispensable. This holistic methodology considers the complex network of interactions within a biological system, rather than focusing on a single molecular target. By combining experimental data from genomics, proteomics, and metabolomics with computational modeling, researchers can build a comprehensive picture of how the compound influences cellular pathways and processes. This approach can help in identifying potential off-target effects, understanding mechanisms of action, and discovering novel therapeutic applications.

Role of the Compound in Advanced Material Science or Analytical Chemistry Research

The unique structural features of 3-Methyl-4-(thiomorpholin-4-yl)benzoic acid, including its aromatic ring, carboxylic acid group, and thiomorpholine (B91149) moiety, suggest potential applications beyond the biological realm. In material science, the compound could serve as a building block for the synthesis of novel polymers or metal-organic frameworks (MOFs) with interesting electronic, optical, or catalytic properties. The presence of both a carboxylic acid and a tertiary amine could allow for the formation of zwitterionic structures or coordination complexes. In analytical chemistry, derivatives of this compound could be developed as selective ligands for metal ion sensing or as stationary phases in chromatography for the separation of specific analytes. Further investigation into these areas could uncover new and valuable applications for this versatile chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.